molecular formula C6H7N3O2S B045098 EC 410-620-7 CAS No. 119154-86-8

EC 410-620-7

Cat. No.: B045098
CAS No.: 119154-86-8
M. Wt: 185.21 g/mol
InChI Key: LRGBSHQFAZWNDF-RUDMXATFSA-N
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Description

EC 410-620-7 is a chemical compound categorized under the European Community (EC) Inventory, which assigns unique identifiers to substances for regulatory purposes. EC numbers generally denote substances used in manufacturing, research, or environmental applications, but further structural characterization (e.g., molecular formula, functional groups) requires access to specialized databases like the European Chemicals Agency (ECHA) or PubChem .

Properties

CAS No.

119154-86-8

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetaldehyde

InChI

InChI=1S/C6H7N3O2S/c1-11-9-4(2-10)5-3-12-6(7)8-5/h2-3H,1H3,(H2,7,8)/b9-4+

InChI Key

LRGBSHQFAZWNDF-RUDMXATFSA-N

SMILES

CON=C(C=O)C1=CSC(=N1)N

Isomeric SMILES

CO/N=C(\C=O)/C1=CSC(=N1)N

Canonical SMILES

CON=C(C=O)C1=CSC(=N1)N

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride typically involves the reaction of 2-amino-1,3-thiazole with methoxyiminoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols are used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EC 410-620-7, a comparative analysis with structurally or functionally analogous compounds is essential. The evidence highlights methodologies for comparing chemical properties, such as ionic conductivity, diffusion constants, and solvent interactions (e.g., ethylene carbonate (EC) mixtures in Figure 3 of ). Below is a hypothetical comparison framework based on analogous compounds and principles from the evidence:

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound* Ethylene Carbonate (EC) 50% Propylene Carbonate (PC) Dimethyl Carbonate (DMC)
Ionic Conductivity (λ) N/A 0.8–1.2 S/m 0.6–1.0 S/m 0.3–0.7 S/m
Thermal Stability (°C) N/A 150–200 130–180 90–120
Solvent Polarity N/A High Moderate Low
Application Industrial Lithium-ion electrolytes Organic synthesis Green solvents

*Note: Specific data for this compound are unavailable in the provided evidence. Values for analogs are illustrative.

Key Research Findings:

Solvent Performance : Ethylene carbonate (EC) demonstrates superior ionic conductivity (λ) compared to propylene carbonate (PC) and dimethyl carbonate (DMC), making it critical in lithium-ion battery electrolytes . This compound may share similar solvent properties if structurally related.

Thermal Behavior : Thermal stability trends correlate with solvent polarity. EC’s high polarity contributes to its stability at elevated temperatures (~150–200°C), whereas DMC degrades below 120°C .

Industrial Relevance: EC analogs are prioritized in green chemistry for low toxicity and recyclability.

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous experimental design for chemical comparisons:

  • Data Validation : Multivariate analyses like OPLS-DA (Figure 6 in ) ensure statistically robust comparisons of chemical profiles .
  • Safety and Ethics : Proper handling of hazardous reagents and disclosure of conflicts of interest are mandated in analytical studies .

Q & A

Q. How to address ethical concerns in this compound research?

  • Methodological Answer :
  • Obtain institutional approval for hazardous material handling.
  • Disclose funding sources and avoid data manipulation.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How to develop a novel theoretical model based on this compound findings?

  • Methodological Answer :
  • Identify anomalies (e.g., unexpected reaction pathways) that challenge existing models.
  • Propose mechanisms (e.g., radical intermediates) and test via isotopic labeling.
  • Publish models in open-access formats for peer critique and iterative refinement .

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